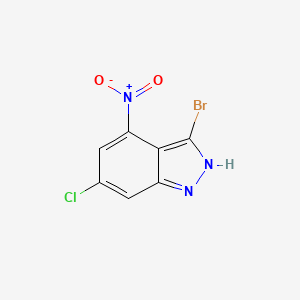

3-Bromo-6-chloro-4-nitro-1H-indazole

Übersicht

Beschreibung

3-Bromo-6-chloro-4-nitro-1H-indazole is a heterocyclic compound with the molecular formula C7H3BrClN3O2 It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-4-nitro-1H-indazole typically involves the nitration of 3-Bromo-6-chloro-1H-indazole. The process begins with the bromination and chlorination of indazole to obtain 3-Bromo-6-chloro-1H-indazole. This intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination, chlorination, and nitration steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-6-chloro-4-nitro-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or reduction with sodium borohydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.

Reduction: Formation of 3-Bromo-6-chloro-4-amino-1H-indazole.

Oxidation: Formation of various oxidized products depending on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

3-Bromo-6-chloro-4-nitro-1H-indazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.

Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Wirkmechanismus

The mechanism of action of 3-Bromo-6-chloro-4-nitro-1H-indazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to therapeutic effects. The bromine and chlorine atoms can also participate in binding interactions with proteins or nucleic acids, modulating their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Bromo-6-chloro-1H-indazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Bromo-6-chloro-1H-indazole: Similar structure but different substitution pattern, leading to different reactivity and applications.

6-Bromo-4-nitro-1H-indazole: Similar but with different positions of substituents, affecting its chemical and biological properties.

Uniqueness

3-Bromo-6-chloro-4-nitro-1H-indazole is unique due to the presence of both halogen and nitro substituents, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in research and development.

Biologische Aktivität

3-Bromo-6-chloro-4-nitro-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a bicyclic structure that combines an indazole ring with bromine, chlorine, and nitro substituents. Its molecular formula is with a molecular weight of approximately 251.48 g/mol. The presence of these functional groups contributes to its unique reactivity and biological properties, allowing for various chemical modifications that can enhance its pharmacological efficacy .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, particularly those associated with cancer and infectious diseases. The nitro group can undergo bioreduction, generating reactive intermediates that interact with proteins or nucleic acids, thereby modulating their functions .

- Cellular Signaling Modulation : It has been shown to affect signaling pathways relevant to inflammation and cancer progression. For instance, indazole derivatives have demonstrated potential as selective inhibitors of phosphoinositide 3-kinase δ, which is implicated in various respiratory diseases .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, likely through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial activities. Studies suggest that it possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

Antileishmanial Activity

Recent studies highlighted the antileishmanial potential of derivatives related to this compound. For example, a derivative demonstrated promising growth inhibition against Leishmania major, supported by molecular docking studies indicating stable binding with the trypanothione reductase enzyme .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other indazole derivatives:

| Compound Name | Substituents | Unique Features |

|---|---|---|

| This compound | Br, Cl, NO₂ | Diverse biological activities including anticancer and antimicrobial effects |

| 3-Bromo-6-chloro-1H-indazole | Br, Cl | Lacks nitro group; reduced reactivity in certain pathways |

| 4-Bromo-6-chloro-1H-indazole | Br, Cl | Different substitution pattern affecting reactivity and applications |

| 3-Iodo-6-fluoro-4-nitro-1H-indazole | I, F | Variation in electronic properties leading to different biological interactions |

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound derivatives:

- Antileishmanial Studies : A recent study synthesized several derivatives and evaluated their activity against Leishmania major. The most promising compound showed IC50 values indicative of effective inhibition .

- Molecular Docking Studies : Computational modeling has been employed to predict the binding affinities of these compounds to target enzymes. The results indicated that modifications at specific positions significantly enhanced binding stability and interaction profiles .

- Pharmacological Profiles : Various assays have confirmed the anti-inflammatory and anticancer activities of indazole derivatives, including those derived from this compound. These findings underscore the compound's potential as a lead structure in drug development .

Eigenschaften

IUPAC Name |

3-bromo-6-chloro-4-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN3O2/c8-7-6-4(10-11-7)1-3(9)2-5(6)12(13)14/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTZZHGVKDVBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646322 | |

| Record name | 3-Bromo-6-chloro-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-92-6 | |

| Record name | 3-Bromo-6-chloro-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.